One prominent research application of 2-Bromo-5-methylpyridine involves its role as a precursor in the synthesis of bipyridine and terpyridine derivatives. These bipyridine and terpyridine molecules, containing two or three pyridine rings linked together, respectively, possess valuable properties in various scientific fields.
2-Bromo-5-methylpyridine is an organic compound with the molecular formula CHBrN and a CAS number of 3510-66-5. It is characterized by a pyridine ring substituted with a bromine atom at the second position and a methyl group at the fifth position. This compound appears as a light yellow solid with a melting point of approximately 40-45 °C and a boiling point of 95-96 °C at reduced pressure (12.5 mmHg) . Its structure contributes to its reactivity and versatility in various
The synthesis of 2-Bromo-5-methylpyridine typically involves bromination reactions. A common method includes:
This synthetic route highlights the compound's accessibility for laboratory and industrial applications.
2-Bromo-5-methylpyridine serves multiple roles in organic synthesis:
Interaction studies involving 2-Bromo-5-methylpyridine focus primarily on its reactivity with other chemical agents. For instance:
These interactions underline its utility in synthetic chemistry while also emphasizing safety considerations.
Several compounds share structural similarities with 2-Bromo-5-methylpyridine. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Chloro-5-methylpyridine | Chlorine instead of bromine | Generally less reactive than brominated analogs |
3-Bromo-5-methylpyridine | Bromine at the third position | Different regioselectivity affects reactivity |
2-Bromo-4-methylpyridine | Bromine at the second position with methyl at fourth | Potentially different biological activities |
5-Methylpyridine | No halogen substitution | Serves as a simpler precursor for various reactions |
These comparisons highlight the unique positioning of bromine in 2-Bromo-5-methylpyridine, which significantly influences its chemical behavior and applications.
Bromination of pyridine derivatives often employs N-bromosuccinimide (NBS) under free radical conditions. For 2-bromo-5-methylpyridine, the reaction typically involves:
A kinetic study using online Raman spectroscopy revealed that the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) with NBS follows free radical chain mechanisms. The activation energy was determined as 37.02 kJ/mol, with an apparent reaction heat of 2.23 kJ/mol and an adiabatic temperature rise of 6.30°C under thermal runaway conditions.
Table 1: Bromination Reaction Parameters
Parameter | Value | Source |
---|---|---|
Activation Energy (Eₐ) | 37.02 kJ/mol | |
Reaction Heat (ΔH) | 2.23 kJ/mol | |
Optimal Temperature | 75–80°C | |
Yield (mono-brominated) | 40–68% |
Diazotization of 5-amino-2-methylpyridine followed by treatment with HBr/NaNO₂ provides a regioselective route to 2-bromo-5-methylpyridine. This method avoids harsh brominating agents and achieves yields up to 63%. Key steps include:
A patent by CN101560183B details a scalable process starting from diethyl malonate, involving condensation, decarboxylation, and bromination, with an overall yield of 65.9%.
Directed ortho-metallation (DoM) enables precise functionalization of pyridines. For 2-bromo-5-methylpyridine, lithium amides (e.g., LDA) or TMP-zincate bases deprotonate the 2-position, followed by quenching with electrophiles like Br₂.
Key Advantages:
Example Protocol:
Microwave irradiation enhances reaction efficiency in Suzuki-Miyaura couplings involving 2-bromo-5-methylpyridine. A study achieved 40% yield in 30 minutes for 3-(5-methylpyridin-2-yl)-5-nitrobenzoic acid methyl ester using:
Table 2: Microwave vs. Conventional Heating
Parameter | Microwave | Conventional |
---|---|---|
Reaction Time | 0.5 h | 24–48 h |
Yield | 40% | 27% |
Energy Consumption | Low | High |
Single-crystal X-ray diffraction studies of 2-bromo-5-methylpyridine confirm its crystallization in the monoclinic space group P2₁/m (No. 11), with unit cell parameters a = 6.1889(18) Å, b = 6.614(2) Å, c = 7.835(2) Å, and β = 93.503(9)° [1]. The asymmetric unit contains half a molecule due to the compound’s placement on a crystallographic mirror plane (Fig. 1). This symmetry imposes strict planarity on the pyridine ring, with bond lengths and angles consistent with aromatic systems (Table 1). The bromine and methyl substituents occupy the 2- and 5-positions, respectively, creating a sterically unhindered geometry that facilitates specific intermolecular interactions.
Table 1: Crystallographic parameters for 2-bromo-5-methylpyridine
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/m |
a (Å) | 6.1889(18) |
b (Å) | 6.614(2) |
c (Å) | 7.835(2) |
β (°) | 93.503(9) |
Volume (ų) | 320.12(17) |
Z | 2 |
Radiation type | Mo Kα (λ = 0.71073 Å) |
Temperature (K) | 120 |
Refinement of the structure yielded reliability factors of R = 0.023 and wR = 0.060, with a goodness-of-fit (S) of 1.10 [1]. The displacement parameters indicate minimal thermal motion, consistent with a rigid aromatic framework stabilized by delocalized π-electrons.
The crystal packing of 2-bromo-5-methylpyridine is governed by weak C3–H3⋯N1 hydrogen bonds (Table 2), which link molecules into infinite chains along the b-axis (Fig. 2) [1]. These interactions involve the hydrogen atom at position 3 of the pyridine ring and the nitrogen atom of an adjacent molecule, with a donor-acceptor distance of 2.57 Å and an angle of 146°. Notably, no π–π stacking interactions are observed, as the methyl and bromine substituents prevent close face-to-face alignment of the aromatic rings.
Table 2: Intermolecular interactions in 2-bromo-5-methylpyridine
Interaction | Donor–H⋯Acceptor | H⋯Acceptor (Å) | D⋯A (Å) | Angle (°) |
---|---|---|---|---|
C3–H3⋯N1 | 0.95–2.57 | 2.57 | 3.31 | 146 |
The absence of stronger hydrogen bonds or halogen interactions underscores the role of subtle steric and electronic effects in directing solid-state assembly. Similar C–H⋯N networks have been reported in 5-substituted 2-bromopyridines, such as 2-bromo-5-fluoropyridine [1], but contrast with the halogen-bond-dominated packing in 2,6-dibromo-3,5-dimethylpyridine [1].
Comparative studies with structurally related bromopyridines reveal significant conformational differences driven by substituent placement. For instance, 2,6-dibromo-3,5-dimethylpyridine adopts a distorted geometry due to steric clashes between the 3-methyl and 6-bromo groups, disrupting planarity and precluding C–H⋯N interactions [1]. In contrast, 2-bromo-5-methylpyridine’s symmetrical substitution pattern preserves ring planarity, enabling efficient intermolecular contacts (Table 3).
Table 3: Structural comparison of brominated pyridine derivatives
Compound | Substituents | Symmetry | Intermolecular Interactions |
---|---|---|---|
2-Bromo-5-methylpyridine | 2-Br, 5-CH₃ | P2₁/m | C–H⋯N chains |
2,6-Dibromo-3,5-dimethylpyridine | 2,6-Br; 3,5-CH₃ | P-1 | Halogen bonding |
2-Bromo-5-fluoropyridine | 2-Br, 5-F | P2₁/c | C–H⋯N and C–H⋯F |
The methyl group at position 5 in 2-bromo-5-methylpyridine exerts minimal electronic influence on the ring, as evidenced by nearly identical C–Br (1.901 Å) and C–N (1.337 Å) bond lengths compared to unsubstituted 2-bromopyridine [1]. However, steric effects from bulkier substituents, such as in 2-bromo-5-tert-butylpyridine, can disrupt packing efficiency, highlighting the delicate balance between electronic and steric factors in crystal engineering.
Irritant